molecular formula C15H21NO4S B3138417 3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid CAS No. 454473-83-7

3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid

Cat. No.: B3138417
CAS No.: 454473-83-7
M. Wt: 311.4 g/mol
InChI Key: NNEZAROGWHIRJI-UHFFFAOYSA-N
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Description

3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid is a compound with a molecular formula of C15H21NO4S It is a derivative of beta-alanine, featuring a tert-butoxycarbonyl (Boc) protecting group and a methylsulfanyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid typically involves the following steps:

    Protection of the amine group: The amine group of beta-alanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.

    Introduction of the phenyl group: The Boc-protected intermediate is then reacted with 4-(methylsulfanyl)benzyl bromide in the presence of a base like potassium carbonate (K2CO3) to introduce the methylsulfanyl phenyl group.

    Hydrolysis: The final step involves hydrolysis of the ester group to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the Boc protecting group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: TFA

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Deprotected amine

    Substitution: Free amine

Scientific Research Applications

3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The methylsulfanyl phenyl group can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: Similar structure but with a benzyl group instead of a methylsulfanyl phenyl group.

    3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid: Similar structure but with a cyclohexyl group instead of a methylsulfanyl phenyl group.

Uniqueness

3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid is unique due to the presence of the methylsulfanyl phenyl group, which can impart different chemical and biological properties compared to other similar compounds. This makes it a valuable intermediate in the synthesis of specialized molecules for various applications .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methylsulfanylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(9-13(17)18)10-5-7-11(21-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEZAROGWHIRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142495
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylthio)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454473-83-7
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylthio)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454473-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylthio)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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